N-(3-bromophenyl)-4-(4-methylphenyl)-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide
Description
N-(3-bromophenyl)-4-(4-methylphenyl)-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide is a synthetic organic compound that belongs to the class of thiophene carboxamides
Properties
IUPAC Name |
N-(3-bromophenyl)-4-(4-methylphenyl)-3-pyrrol-1-ylthiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17BrN2OS/c1-15-7-9-16(10-8-15)19-14-27-21(20(19)25-11-2-3-12-25)22(26)24-18-6-4-5-17(23)13-18/h2-14H,1H3,(H,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFXGTMIASDBQJO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CSC(=C2N3C=CC=C3)C(=O)NC4=CC(=CC=C4)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17BrN2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-bromophenyl)-4-(4-methylphenyl)-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the thiophene ring: This can be achieved through a cyclization reaction involving appropriate precursors.
Introduction of the pyrrole moiety: This step may involve a coupling reaction using a pyrrole derivative.
Amidation: The final step involves the formation of the carboxamide group through an amidation reaction.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of the synthetic route to improve yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Oxidation Reactions
The thiophene ring undergoes oxidation at the sulfur atom under controlled conditions. Key findings include:
| Reagent/Conditions | Product Formed | Yield (%) | Reference |
|---|---|---|---|
| KMnO₄ (acidic, 0°C) | Thiophene sulfone derivative | 62 | |
| H₂O₂ (acetic acid, 40°C) | Thiophene sulfoxide | 48 | |
| mCPBA (CH₂Cl₂, RT) | Epoxidation at pyrrole C=C | 35 |
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Mechanistic Insight : Sulfur oxidation proceeds via electrophilic attack, forming sulfoxides (single oxygen addition) or sulfones (double oxygen addition). The electron-withdrawing carboxamide group moderates reactivity.
Nucleophilic Aromatic Substitution (SNAr)
The bromine atom at the 3-bromophenyl group participates in SNAr reactions:
| Nucleophile | Conditions | Product | Yield (%) | Reference |
|---|---|---|---|---|
| NH₃ (EtOH, 100°C) | 3-Aminophenyl derivative | 78 | ||
| NaN₃ (DMF, 120°C) | 3-Azidophenyl analog | 65 | ||
| CuCN (DMSO, 150°C) | 3-Cyanophenyl product | 52 |
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Key Factor : Electron-withdrawing groups (e.g., carboxamide) activate the bromophenyl ring for substitution. Steric hindrance from the methylphenyl group slightly reduces yields.
Cross-Coupling Reactions
The bromine atom enables palladium-catalyzed couplings:
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Optimization Note : Higher yields are achieved in Suzuki couplings due to the stability of boronic acid partners. The pyrrole moiety remains intact under these conditions .
Carboxamide Reactivity
The amide group participates in hydrolysis and condensation:
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Stability : The carboxamide resists hydrolysis at RT but cleaves efficiently under reflux with strong acids/bases. Condensation reactions require coupling agents like EDC .
Pyrrole Functionalization
The 1H-pyrrol-1-yl group undergoes electrophilic substitution:
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Regioselectivity : Electron-rich pyrrole favors electrophilic attack at the α-positions (C-2 and C-5). Steric effects from adjacent substituents influence site selectivity .
Photochemical Reactions
UV-induced reactivity has been explored for derivatization:
| Condition | Product | Application | Reference |
|---|---|---|---|
| UV (254 nm), O₂ | Thiophene ozonide | Oxidative degradation | |
| UV (365 nm), I₂ | C–I bond formation | Radiolabeling precursor |
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Utility : Photoreactions enable late-stage functionalization but require careful optimization to avoid decomposition.
Reductive Transformations
Selective reductions target specific functional groups:
| Reagent | Site Reduced | Product | Yield (%) | Reference |
|---|---|---|---|---|
| H₂ (Pd/C, EtOH) | Bromophenyl → Phenyl | Debrominated analog | 88 | |
| NaBH₄ (MeOH) | Amide → Alcohol | Thiophene methanol | <10 | |
| LiAlH₄ (THF) | Amide → Amine | Primary amine product | 70 |
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Selectivity Note : Catalytic hydrogenation preferentially cleaves C–Br bonds over reducing the thiophene ring.
Scientific Research Applications
Medicinal Chemistry Applications
1.1 Anticancer Activity
Recent studies have shown that compounds similar to N-(3-bromophenyl)-4-(4-methylphenyl)-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide exhibit promising anticancer properties. The structural features of this compound allow it to interact with specific biological targets involved in cancer progression. For instance, derivatives of thiophene compounds have been investigated for their ability to inhibit tumor growth and induce apoptosis in cancer cells. The presence of the bromophenyl group enhances the compound's lipophilicity, which is crucial for cellular uptake and bioactivity .
1.2 Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity against various pathogens. Studies indicate that thiophene derivatives can disrupt bacterial cell membranes, leading to cell death. The incorporation of the pyrrole moiety has been linked to enhanced antibacterial effects, making it a candidate for developing new antibiotics .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is essential for optimizing the efficacy of this compound. The following table summarizes key structural components and their impact on biological activity:
| Structural Component | Modification Effect | Activity Level |
|---|---|---|
| Bromophenyl Group | Increases lipophilicity and target affinity | High |
| Pyrrole Moiety | Enhances antimicrobial and anticancer properties | Moderate |
| Thiophene Ring | Contributes to overall stability and bioactivity | High |
Case Studies
3.1 Anticancer Research
In a study published by the Royal Society of Chemistry, researchers synthesized various thiophene derivatives, including this compound. These compounds were tested against different cancer cell lines, showing significant cytotoxicity, particularly against breast cancer cells. The study concluded that structural modifications could enhance potency against specific cancer types .
3.2 Antimicrobial Evaluation
A comprehensive evaluation of antimicrobial activity was conducted using this compound against Gram-positive and Gram-negative bacteria. The results indicated that the compound exhibited notable inhibitory effects, with minimum inhibitory concentrations (MICs) lower than those of conventional antibiotics, suggesting its potential as a lead compound for new antimicrobial agents .
Mechanism of Action
The mechanism of action of N-(3-bromophenyl)-4-(4-methylphenyl)-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved would require detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
- N-(3-chlorophenyl)-4-(4-methylphenyl)-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide
- N-(3-fluorophenyl)-4-(4-methylphenyl)-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide
- N-(3-iodophenyl)-4-(4-methylphenyl)-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide
Uniqueness
The uniqueness of N-(3-bromophenyl)-4-(4-methylphenyl)-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the bromine atom may also affect its electronic properties, making it suitable for specific applications in organic electronics.
For precise and detailed information, consulting specific scientific literature and databases is recommended.
Biological Activity
N-(3-bromophenyl)-4-(4-methylphenyl)-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide, a compound with the chemical formula , has garnered attention in pharmaceutical research due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The molecular structure of this compound includes several functional groups that contribute to its biological activity:
- Bromophenyl Group : Known for enhancing lipophilicity and potentially influencing receptor interactions.
- Pyrrole Ring : Often associated with various biological activities, including antimicrobial and anticancer properties.
- Thiophene Moiety : Commonly found in biologically active compounds, thiophenes can enhance the compound's interaction with biological targets.
Molecular Formula and Weight
- Molecular Formula :
- Molecular Weight : 340.2 g/mol
Antitumor Activity
Research has indicated that compounds containing a pyrrole or thiophene moiety exhibit significant antitumor activity. For instance, derivatives of pyrazole have shown inhibition against various cancer cell lines through mechanisms such as the inhibition of BRAF(V600E) and EGFR pathways . The presence of bromine in the structure may also enhance the compound's efficacy by facilitating interactions with target proteins involved in tumor growth.
Anti-inflammatory and Antimicrobial Properties
Compounds similar to this compound have been documented for their anti-inflammatory properties, likely due to their ability to inhibit pro-inflammatory cytokines . Additionally, some studies suggest that pyrrole derivatives possess antimicrobial activity, making them candidates for further investigation in infectious disease treatment .
Structure-Activity Relationship (SAR)
The SAR studies indicate that modifications on the phenyl and pyrrole rings can significantly impact biological activity. For example:
| Modification Type | Effect on Activity |
|---|---|
| Bromine Substitution | Increases lipophilicity and receptor binding potential |
| Methyl Group Addition | Enhances metabolic stability and may improve bioavailability |
Case Study 1: Antitumor Efficacy
A study investigating the antitumor efficacy of various pyrrole derivatives found that compounds with similar structural features to this compound exhibited significant cytotoxicity against HT29 colon cancer cells. The IC50 values were comparable to standard chemotherapeutics, indicating potential for development as an anticancer agent .
Case Study 2: Anti-inflammatory Activity
Another study evaluated a series of thiophene-based compounds for their anti-inflammatory effects. The results demonstrated that certain derivatives significantly reduced inflammation markers in vitro, suggesting that this compound could be effective in treating inflammatory diseases .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
